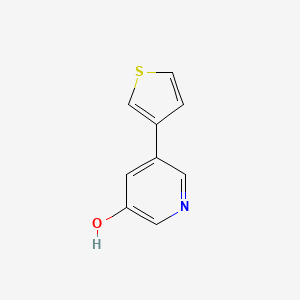

5-(Thiophen-3-yl)pyridin-3-ol

CAS No.: 1261906-47-1

Cat. No.: VC8226002

Molecular Formula: C9H7NOS

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261906-47-1 |

|---|---|

| Molecular Formula | C9H7NOS |

| Molecular Weight | 177.22 g/mol |

| IUPAC Name | 5-thiophen-3-ylpyridin-3-ol |

| Standard InChI | InChI=1S/C9H7NOS/c11-9-3-8(4-10-5-9)7-1-2-12-6-7/h1-6,11H |

| Standard InChI Key | FEQQVXKWXHFRGC-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C2=CC(=CN=C2)O |

| Canonical SMILES | C1=CSC=C1C2=CC(=CN=C2)O |

Introduction

Chemical and Structural Properties

Molecular Characteristics

5-(Thiophen-3-yl)pyridin-3-ol has a molecular formula of C₉H₇NOS and a molecular weight of 177.22 g/mol. Its IUPAC name, 5-thiophen-3-ylpyridin-3-ol, reflects the substitution pattern on the pyridine core. The compound’s SMILES notation (C1=CSC=C1C2=CC(=CN=C2)O) and InChIKey (FEQQVXKWXHFRGC-UHFFFAOYSA-N) provide precise descriptors of its atomic connectivity and stereochemical features.

Table 1: Key Chemical Properties of 5-(Thiophen-3-yl)pyridin-3-ol

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NOS |

| Molecular Weight | 177.22 g/mol |

| IUPAC Name | 5-thiophen-3-ylpyridin-3-ol |

| SMILES | C1=CSC=C1C2=CC(=CN=C2)O |

| InChIKey | FEQQVXKWXHFRGC-UHFFFAOYSA-N |

| CAS Number | 1261906-47-1 |

The thiophene ring contributes electron-rich sulfur atoms, enhancing the compound’s ability to participate in π-π stacking and hydrogen bonding interactions, while the pyridine moiety introduces basicity and solubility characteristics critical for biological activity.

Synthesis and Preparation

Challenges and Future Directions

Optimization of Bioavailability

The compound’s low solubility (common in heterocycles) limits its pharmacokinetic performance. Strategies such as prodrug formulation or nanoparticle encapsulation could enhance bioavailability.

Target Validation

While computational models predict affinity for PPAR-α and kinase targets, in vitro binding assays and crystallographic studies are needed to confirm these interactions.

Toxicity Profiling

Current data lack comprehensive toxicity assessments. Future work should evaluate hepatic and renal safety in preclinical models to advance therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume